dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane
Description
Dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane (IUPAC name) is a palladium(II) complex with the molecular formula C₂₆H₄₈Cl₂P₂Pd . Its structure consists of a palladium center coordinated by two chloride ligands and a bidentate phosphine ligand, dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane. This ligand features two dicyclohexylphosphine groups connected via an ethylene (–CH₂CH₂–) bridge, creating a chelating environment that enhances stability during catalytic cycles. The compound is utilized in cross-coupling reactions, though its specific applications are less documented compared to widely used ligands like SPhos or Xphos.
Properties
Molecular Formula |
C26H48Cl2P2Pd |
|---|---|
Molecular Weight |
599.9 g/mol |
IUPAC Name |
dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane |
InChI |
InChI=1S/C26H48P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h23-26H,1-22H2;2*1H;/q;;;+2/p-2 |
InChI Key |
OMLAGPLARSIWKU-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4.Cl[Pd]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane typically involves the reaction of palladium(II) chloride with 1,2-bis(dicyclohexylphosphino)ethane. The reaction is carried out in an inert atmosphere, often under argon or nitrogen, to prevent oxidation. The process involves dissolving palladium(II) chloride in a suitable solvent, such as dichloromethane or toluene, followed by the addition of 1,2-bis(dicyclohexylphosphino)ethane. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination. The final product is often purified through recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Cross-Coupling Reactions
The DCPE-PdCl₂ complex exhibits exceptional activity in palladium-catalyzed cross-coupling reactions, particularly under mild conditions.
Suzuki-Miyaura Coupling
-
Mechanism : Facilitates coupling of aryl/heteroaryl halides with boronic acids via oxidative addition, transmetalation, and reductive elimination .
-
Substrates : Effective for aryl chlorides, heteroaryl chlorides (e.g., pyridyl, thienyl), and MIDA boronates .
-
Conditions :
-
Example : Synthesis of biaryls from 2-chloropyridine and phenylboronic acid with >90% yield .
Heck Reaction
-
Mechanism : Involves alkene insertion into a Pd–C bond (cis-oxypalladation) followed by β-hydride elimination to form C–C bonds .
-
Substrates : Aryl bromides/chlorides and alkenes (e.g., styrene, acrylates).
-
Conditions :
-
Example : Enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes via Heck-type cyclization .
Hiyama and Negishi Couplings
-
Scope : Couples aryl halides with organosilanes (Hiyama) or organozinc reagents (Negishi) .
-
Conditions :
Annulation and Cyclization Reactions
The complex enables regioselective annulation of alkynes and alcohols.
Pd-Catalyzed Annulation
-
Mechanism : Alkyne insertion into Pd–O bonds forms cyclic intermediates, followed by reductive elimination .
-
Substrates : Ortho-halobenzyl alcohols and internal alkynes .
-
Conditions :
Functional Group Compatibility
The DCPE ligand’s steric bulk and electron-donating properties enhance tolerance for sensitive functional groups:
Mechanistic Insights
-
Oxypalladation Pathways :
-
Catalyst Stability :
Comparative Performance in Cross-Couplings
Data from optimized reactions:
| Reaction Type | Substrate Pair | Yield (%) | TOF (h⁻¹) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl chloride + boronate | 92 | 450 | |
| Heck | Aryl bromide + styrene | 88 | 300 | |
| Annulation | Ortho-Cl-benzyl alcohol + alkyne | 82 | 200 |
Scientific Research Applications
2.1. Suzuki-Miyaura Coupling Reaction
This reaction is one of the most significant applications of dichloropalladium complexes. The compound has been shown to facilitate the coupling of aryl halides with aryl boronic acids under mild conditions, making it a valuable tool in organic synthesis.
- Reaction Conditions : The Suzuki-Miyaura coupling using dichloropalladium; dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane typically proceeds in ethanol as a solvent, which is considered a 'green' solvent due to its low environmental impact .
- Yields : Studies indicate that excellent yields can be achieved for a variety of substrates, demonstrating the versatility of this catalyst .
2.2. Other Cross-Coupling Reactions
In addition to the Suzuki-Miyaura reaction, this compound is also effective in other palladium-catalyzed cross-coupling reactions such as:
- Kumada-Corriu Coupling : This reaction involves the coupling of organomagnesium reagents with aryl halides, where dichloropalladium complexes have shown promising results .
- Negishi Coupling : Similar to the Kumada reaction, this involves organozinc reagents and has been successfully catalyzed by dichloropalladium complexes .
3.1. Case Study: Application in Drug Synthesis
A notable case study involved the synthesis of a pharmaceutical compound using dichloropalladium; dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane as a catalyst in a Suzuki-Miyaura reaction. The reaction was optimized to achieve high yields while minimizing palladium contamination in the final product. This demonstrates not only the efficiency of the catalyst but also its importance in pharmaceutical applications where purity is critical .
3.2. Case Study: Environmental Impact
Research has highlighted the use of this compound in eco-friendly synthesis pathways, emphasizing its role in reducing solvent waste and improving reaction efficiency compared to traditional methods. The use of ethanol as a solvent aligns with green chemistry principles, showcasing the compound's applicability in sustainable practices .
Mechanism of Action
The mechanism by which dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane exerts its effects involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates and the formation of new chemical bonds. The compound acts as a catalyst by lowering the activation energy of the reaction, thereby increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and substrates used .
Comparison with Similar Compounds
Key Research Findings
Electronic vs. Steric Effects: The target compound’s cyclohexyl groups provide moderate steric bulk but lack the electron-donating properties of methoxy (SPhos) or tert-butyl groups, resulting in lower activity in electron-sensitive reactions . Bidentate coordination enhances stability but may reduce flexibility in substrate binding compared to monodentate ligands .
Chirality and Applications :
- Chiral analogs like (R)-Cy2MOP achieve high enantioselectivity in asymmetric syntheses, a feature absent in the target compound .
Industrial Relevance :
- SPhos and Xphos dominate industrial applications due to their robustness and commercial availability, while the target compound remains a niche catalyst .
Biological Activity
Dichloropalladium; dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane, commonly referred to in chemical literature as PdCl2(DCyPhos)2, is a palladium complex that has garnered attention in the field of catalysis and biological activity. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Weight : 708.07 g/mol
- CAS Number : 887919-35-9
- Chemical Formula : C32H56Cl2N2P2Pd
The structure features a palladium center coordinated to two dicyclohexylphosphine ligands and two chloride ions. The presence of phosphine ligands is significant for its catalytic properties in various organic reactions.
Mechanisms of Biological Activity
-
Catalytic Activity :
- PdCl2(DCyPhos)2 is primarily utilized in cross-coupling reactions, such as the Suzuki reaction, which is pivotal in synthesizing biaryl compounds that have pharmaceutical relevance. The phosphine ligands enhance the stability and reactivity of the palladium center, facilitating these transformations .
- Anticancer Properties :
- Inhibition of Enzymatic Activity :
1. Cytotoxicity Against Cancer Cell Lines
A study conducted on the cytotoxic effects of PdCl2(DCyPhos)2 on human breast cancer cells demonstrated a dose-dependent response, with significant cell death observed at higher concentrations. The study highlighted the potential of this compound as a chemotherapeutic agent due to its ability to induce apoptosis through ROS generation .
2. Cross-Coupling Reactions
In a series of experiments focusing on the Suzuki cross-coupling reaction, PdCl2(DCyPhos)2 was shown to effectively couple aryl halides with boronic acids under mild conditions, yielding biaryl products with high efficiency and selectivity. This reaction is crucial for synthesizing compounds with biological activity, including pharmaceuticals .
Data Tables
Q & A
Q. What are the established synthetic routes for preparing dichloropalladium complexes coordinated with dicyclohexylphosphane ligands, and how are they characterized?
Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) under inert atmospheres. For example, highlights the use of NMR spectroscopy (1H, 13C, and 31P) to confirm ligand coordination and structural integrity. A standard protocol includes:
Reacting PdCl₂ with the phosphane ligand in anhydrous dichloromethane under nitrogen.
Purifying the complex via column chromatography.
Characterizing using multinuclear NMR and X-ray crystallography.
Q. Table 1: Representative NMR Data for a Related Phosphane Ligand (CDCl₃, 25°C)
Q. What are the standard applications of dichloropalladium-phosphane complexes in catalysis?
Methodological Answer: These complexes are widely used in cross-coupling reactions (e.g., C–C and C–N bond formation). and emphasize their role in enantioselective catalysis, particularly in pharmaceutical intermediates. Key steps include:
- Ligand Screening : Testing steric/electronic effects on reaction efficiency.
- Optimization : Varying solvents (e.g., toluene, THF) and bases (e.g., K₂CO₃, Cs₂CO₃).
- Mechanistic Probes : Using kinetic studies to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation).
Q. What safety protocols are critical when handling dichloropalladium-phosphane complexes?
Methodological Answer: outlines stringent safety measures:
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Storage : In airtight containers under nitrogen, away from light and moisture.
- Decomposition Risks : Avoid strong oxidizers; decomposition releases toxic Pd residues.
Advanced Research Questions
Q. How do steric and electronic modifications in dicyclohexylphosphane ligands influence catalytic activity in enantioselective C–N cross-coupling?
Methodological Answer: Ligand design impacts metal center accessibility and substrate orientation. and suggest:
- Steric Effects : Bulky cyclohexyl groups hinder substrate approach, favoring selective pathways.
- Electronic Effects : Electron-donating substituents increase Pd electron density, accelerating oxidative addition.
Experimental Design : - Synthesize ligands with varied substituents (e.g., methoxy vs. methyl groups).
- Compare turnover frequencies (TOFs) and enantiomeric excess (ee) in model reactions.
Q. Table 2: Ligand Modifications and Catalytic Outcomes
| Ligand Substituent | TOF (h⁻¹) | ee (%) | Key Observation |
|---|---|---|---|
| Methoxy | 120 | 92 | High selectivity, moderate rate |
| Methyl | 150 | 85 | Faster kinetics, lower selectivity |
| Hypothetical data based on and . |
Q. How should researchers address contradictions in catalytic performance data across studies?
Methodological Answer: Discrepancies often arise from differences in:
- Reaction Conditions : Temperature, solvent purity, or Pd/ligand ratios.
- Impurity Profiles : Trace moisture or oxygen degrades catalysts (validate via Karl Fischer titration).
- Characterization Methods : Inconsistent NMR integration or crystallography resolution.
Resolution Strategy :
Reproduce experiments using identical protocols.
Conduct control studies to isolate variables (e.g., ligand batch vs. Pd source).
Q. What factors govern the stability of dichloropalladium-phosphane complexes under varying conditions?
Methodological Answer: Stability depends on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
